molecular formula C5H9IN2O B14196687 2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide CAS No. 845727-14-2

2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide

Cat. No.: B14196687
CAS No.: 845727-14-2
M. Wt: 240.04 g/mol
InChI Key: BZDCEKZSWJONCN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide is a chemical compound with the molecular formula C₅H₉IN₂O. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as acetic acid or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles .

Scientific Research Applications

2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1,3,4-oxadiazole
  • 3-Methyl-1,3,4-oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

2,3,5-Trimethyl-1,3,4-oxadiazol-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazole derivatives may not be as effective .

Properties

CAS No.

845727-14-2

Molecular Formula

C5H9IN2O

Molecular Weight

240.04 g/mol

IUPAC Name

2,3,5-trimethyl-1,3,4-oxadiazol-3-ium;iodide

InChI

InChI=1S/C5H9N2O.HI/c1-4-6-7(3)5(2)8-4;/h1-3H3;1H/q+1;/p-1

InChI Key

BZDCEKZSWJONCN-UHFFFAOYSA-M

Canonical SMILES

CC1=N[N+](=C(O1)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.